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Compound of Interest

Fructoseglutamic Acid Disodium
Salt

cat. No.: B1162887

Compound Name:

Compound ldentity:

-(1-Deoxy-D-fructos-1-yl)-L-glutamic acid disodium salt CAS Registry Number: 31105-01-8
(Parent Acid) Classification: Amadori Rearrangement Product (ARP) / Maillard Reaction
Intermediate

Executive Summary

Fructoseglutamic acid disodium salt (Fru-Glu-Na

) is a stable, water-soluble derivative of the Amadori rearrangement product formed between D-
glucose and L-glutamic acid. While naturally occurring in dehydrated fruits (apricots, tomatoes)
and aged garlic extracts, the disodium salt form is synthesized for pharmaceutical and
nutraceutical applications to overcome the hygroscopicity and instability of the free acid.

This guide details the chemical dynamics, synthesis protocols, and physiological mechanisms
of Fru-Glu-Na

, specifically focusing on its dual utility as a Kokumi flavor modulator and a hepatoprotective
agent capable of accelerating alcohol metabolism.

Part 1: Chemical Constitution & Structural
Dynamics
The Amadori Architecture
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Fru-Glu represents a "blocked" amino acid where the amine group of glutamate is substituted
with a deoxy-fructose moiety. This structure is pivotal because it arrests the Maillard reaction at
a stable intermediate stage, preventing the uncontrolled polymerization that leads to
melanoidins (browning pigments).

Key Physicochemical Properties:

e L. Clinical/lFormulation
Property Specification e
elevance

| Molecular Formula |

| Disodium salt form for bioavailability. | | Molecular Weight | ~353.23 g/mol | Small molecule;
rapid intestinal absorption. | | Solubility | High (>500 mg/mL in water) | Ideal for liquid
formulations (hangover drinks). | | Stability | pH 6.0-8.0 | Unstable in strong acid (hydrolyzes to
glucose/glutamate). | | Appearance | White to pale yellow powder | Non-hygroscopic compared
to the sticky free acid. |

Structural Diagram (Graphviz)

The following diagram illustrates the formation pathway and the equilibrium between the open-
chain and cyclic forms of the fructose moiety.
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Caption: Formation of Fru-Glu via Amadori rearrangement and stabilization into the disodium

salt form.
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Part 2: Synthesis & Manufacturing Protocol

Objective: Synthesize high-purity

-(1-Deoxy-D-fructos-1-yl)-L-glutamic acid and convert to the disodium salt. Challenge: The
reaction is reversible. Excessive heat leads to degradation (browning).

The "Maillard Mimetic" Protocol

This protocol uses a controlled reflux method in methanol/acetic acid to favor the Amadori
rearrangement while suppressing advanced glycation.

Reagents:

Anhydrous D-Glucose (0.1 mol)

L-Glutamic Acid (0.1 mol)

Sodium Bisulfite (Catalyst/Antioxidant, 0.01 mol)

Solvent: Methanol/Acetic Acid (9:1 v/v) or Glycerol (Green chemistry alternative).
Step-by-Step Methodology:

o Condensation: Dissolve Glucose and Glutamic Acid in the solvent system. Add Sodium
Bisulfite to prevent oxidative browning.

o Reflux: Heat the mixture to 60—-65°C (strictly controlled) for 4—6 hours under nitrogen
atmosphere.

o Why: Temperatures >70°C promote degradation into HMF (Hydroxymethylfurfural).

e Monitoring: Check reaction progress via TLC or HPLC every 60 minutes. Look for the
disappearance of glucose and the emergence of a new polar peak.

 Purification (lon Exchange):

o Cool reaction mixture to 4°C.
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o Pass through a cation-exchange column (e.g., Dowex 50W-X8, H+ form).
o Elute unreacted sugars with water.

o Elute Fru-Glu with 0.5 M Ammonia or Pyridine.

e Salt Formation:
o Collect the Fru-Glu fraction.

o Adjust pH to 7.0-7.2 using 1M NaOH or

o Critical: Do not overshoot pH > 8.5, as alkaline degradation occurs.

e |solation: Lyophilize (freeze-dry) the neutralized solution to obtain the white, amorphous
powder of Fructoseglutamic Acid Disodium Salt.

Part 3: Physiological Mechanisms of Action

Fru-Glu-Na

is not merely a flavorant; it is a bioactive metabolic modulator.[1]

Hepatoprotection & Alcohol Metabolism

Research indicates that Amadori compounds like Fru-Glu facilitate the clearance of ethanol and
acetaldehyde.

e Mechanism A: The "Fructose Effect" Equivalent: The fructose moiety, once cleaved or
metabolized, may bypass the rate-limiting phosphofructokinase step in glycolysis, rapidly
depleting hepatic ATP/Pi pools and accelerating the re-oxidation of NADH to NAD+. High
NAD+ levels drive Alcohol Dehydrogenase (ADH) activity.

e Mechanism B: Antioxidant Shielding: Alcohol metabolism generates Reactive Oxygen
Species (ROS) via CYP2EL.[2] Fru-Glu acts as a radical scavenger, protecting hepatocytes
from oxidative stress during "hangover" periods.
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Flavor Modulation (Kokumi)

Fru-Glu binds to the Calcium-Sensing Receptor (CaSR) on the tongue. Unlike the simple
savory taste of MSG (Umami), Fru-Glu provides "Kokumi"—a sensation of thickness,

mouthfulness, and continuity of flavor.

Mechanism Diagram (Graphviz)
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Caption: Dual mechanism: Hepatic NAD+ regeneration for alcohol clearance and CaSR
activation for flavor.

Part 4: Analytical Characterization

To validate the synthesis of Fru-Glu-Na

, High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is
required due to the compound's lack of a strong UV chromophore.

HPLC-MS Method Parameters

Parameter Condition Rationale

_ Separation of amino-sugar
Cation Exchange (e.g., ) i
Column ] conjugates from free amino
Polyamine Il or SCX) "
acids.

Acetonitrile : Water (75:25) + HILIC mode is preferred for

Mobile Phase ) ) )
0.1% Formic Acid polar Amadori compounds.
) Optimal backpressure for
Flow Rate 0.8 mL/min _
amino-columns.
Detects protonated parent ion
Detection ESI-MS (Positive Mode)
m/z 310.1 (Free Acid) / m/z Note: In MS, the salt usually
Target lon S ] )
354.1 (Disodium) dissociates; look for m/z 310.
) _ _ Elutes after free Glutamate but
Retention ~12.5 min (varies by column)

before Glucose.

Quality Control Criteria

e Purity: >95% by HPLC area normalization.
e Free Glucose: <1.0% (Indicates successful purification).

e Free Glutamate: <1.0% (Crucial for "No MSG added" label claims).
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e Chloride Content: <0.5% (If HCI was used in resin regeneration).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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